molecular formula C22H16FN5O2 B11323214 N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide

N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide

Cat. No.: B11323214
M. Wt: 401.4 g/mol
InChI Key: HHKUSRQIZSSKJJ-UHFFFAOYSA-N
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Description

N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique triazolo-pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the triazolo-pyrimidine core through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity. The preparation method must be scalable and cost-effective to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-pyrimidine derivatives and furan-2-carboxamide analogs. These compounds share structural similarities but may differ in their functional groups and overall chemical properties .

Uniqueness

N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C22H16FN5O2

Molecular Weight

401.4 g/mol

IUPAC Name

N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H16FN5O2/c23-16-10-8-15(9-11-16)18-13-17(14-5-2-1-3-6-14)24-22-26-21(27-28(18)22)25-20(29)19-7-4-12-30-19/h1-13,18H,(H2,24,25,26,27,29)

InChI Key

HHKUSRQIZSSKJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C4=CC=CO4)N2)C5=CC=C(C=C5)F

Origin of Product

United States

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